

Application Notes & Protocols: Electrosynthesis of Cyclohexanone Oxime from Nitrate Reduction

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Compound of Interest

Compound Name: Cyclohexanone oxime

Cat. No.: B7761111

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These application notes provide a detailed overview and experimental protocols for the sustainable, one-pot electrosynthesis of **cyclohexanone oxime** from aqueous nitrate. This method offers an environmentally benign alternative to traditional chemical synthesis, which often involves harsh reaction conditions.^{[1][2][3]} By electrochemically reducing nitrate to generate a hydroxylamine intermediate in situ, this process allows for the direct reaction with cyclohexanone to form the desired oxime.^{[1][4][5]}

Cyclohexanone oxime is a crucial industrial intermediate, primarily used as a precursor for the synthesis of caprolactam, the monomer for Nylon-6.^{[1][6]} This electrochemical approach not only circumvents the need for the hazardous, pre-synthesized hydroxylamine but also provides a method for the value-added conversion of nitrate, a common water pollutant.^{[2][5][6]}

Core Principles

The electrosynthesis of **cyclohexanone oxime** via nitrate reduction is a two-step, one-pot process.^[1] First, nitrate is electrochemically reduced at the cathode to form a surface-adsorbed hydroxylamine (*NH₂OH) intermediate.^{[1][5]} Subsequently, this intermediate reacts with cyclohexanone present in the electrolyte in a chemical addition-elimination reaction to yield **cyclohexanone oxime**.^{[1][4]}

A key innovation in this process is the use of a zinc-copper (Zn-Cu) alloy catalyst, which has been shown to efficiently facilitate the reduction of nitrate to the hydroxylamine intermediate

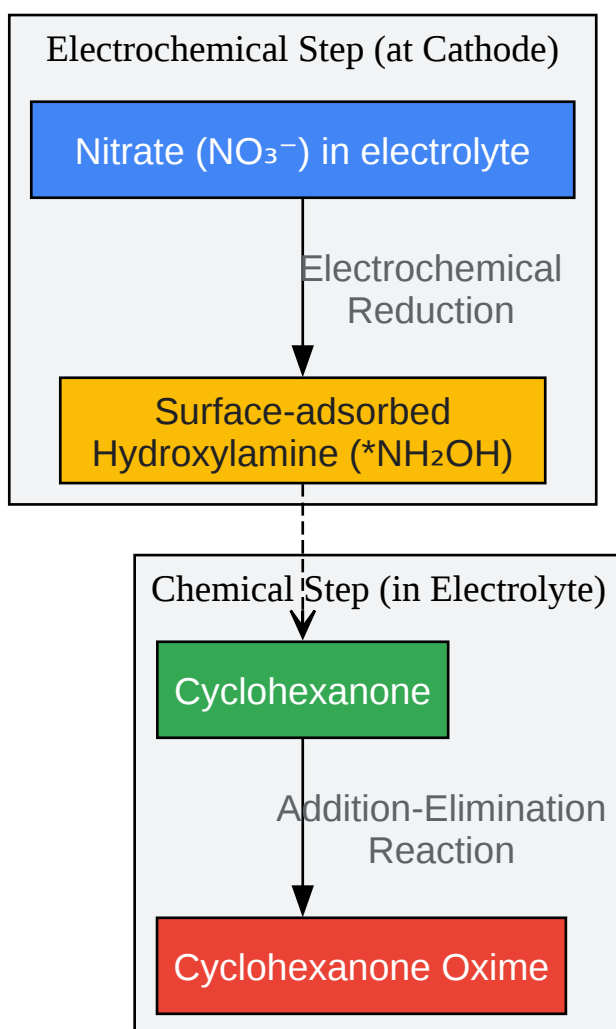
while minimizing further reduction to ammonia.[1][5] The optimal performance has been reported with a $\text{Zn}_{93}\text{Cu}_7$ alloy catalyst, achieving a high yield and Faradaic efficiency for **cyclohexanone oxime**. [1][3][5]

Performance Data

The following table summarizes the key performance metrics for the electrosynthesis of **cyclohexanone oxime** using a $\text{Zn}_{93}\text{Cu}_7$ alloy catalyst.

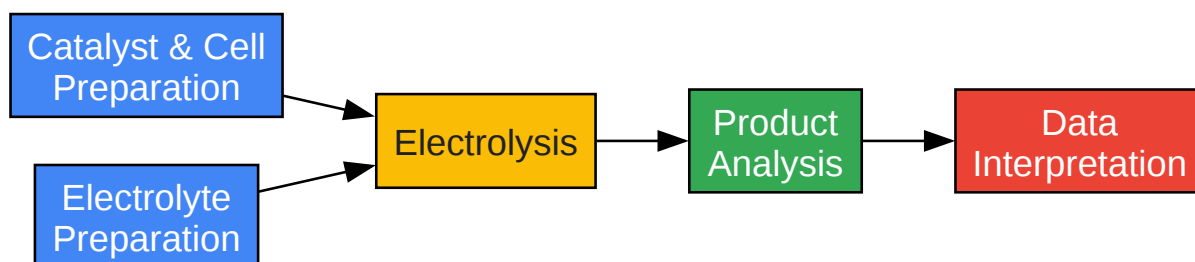
Parameter	Value	Conditions	Reference
Cyclohexanone Oxime Yield	$97 \pm 2\%$	100 mA/cm ² , 2.5 h electrolysis	[1][5]
Faradaic Efficiency (FE)	$27 \pm 2\%$	100 mA/cm ² , 2.5 h electrolysis	[1][5]
Current Density	100 mA/cm ²	Constant current (chronopotentiometry)	[1][6]
Electrolyte	0.5 M KPi buffer (pH 7.0) with 100 mM KNO_3 and 25 mM cyclohexanone	Ambient temperature and pressure	[1][5]
Catalyst	$\text{Zn}_{93}\text{Cu}_7$ alloy	Working electrode (cathode)	[1][5]

Visualized Pathways and Workflows



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Caption: Reaction pathway for **cyclohexanone oxime** synthesis.



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